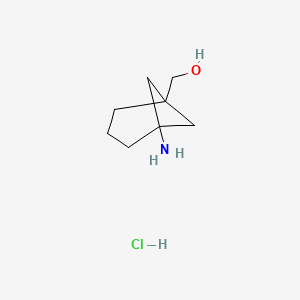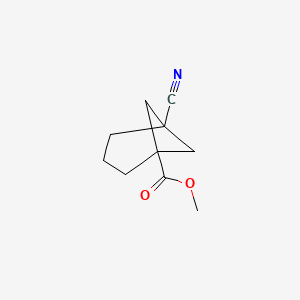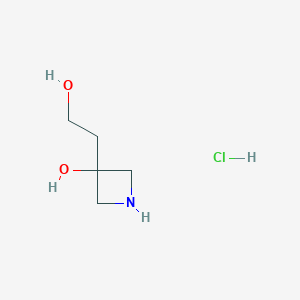![molecular formula C14H14O3 B8054324 Methyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8054324.png)
Methyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
Descripción general
Descripción
Methyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization Reactions of Rhodium Carbene Complexes : This study discusses the treatment of o-(1,7-octadiynyl)benzoyldiazoethane with rhodium(II) octanoate in pentane, resulting in a double internal/internal alkyne insertion reaction producing a labile bicyclo[4.1.0]hept-1(7)-ene derivative. This derivative undergoes a Diels−Alder reaction with diphenylisobenzofuran, highlighting a potential application in complex cyclization reactions (Padwa, Kassir, & Xu, 1997).
Synthesis and Ring Opening Reactions of a 2-Silabicyclo[2.1.0]pentane : This research presents the synthesis of Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate through a photochemical intramolecular cyclopropanation reaction. The study focuses on its ring-opening reactions under different conditions, leading to various derivatives (Maas, Daucher, Maier, & Gettwert, 2004).
Cyclopropene as C3-Synthesebausteine : The study explores the use of methyl 3,3-dimethylcyclopropene-1-carboxylate in cycloaddition with enamines to produce 2-aminobicyclo[2.1.0] pentane derivatives. These compounds are transformed into 3-cyclopentenols, indicating potential applications in the synthesis of complex organic structures (Franck-Neumann, Miesch, & Kempf, 1989).
Aminoalkylation of [1.1.1]Propellane : This research highlights a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, showcasing potential applications in pharmaceutical research and development (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives : This paper discusses the synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, indicating their incorporation into peptides for potential biomedical applications (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).
Propiedades
IUPAC Name |
methyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-12(16)14-7-13(8-14,9-14)11(15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHTPZPDXBEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054247.png)

![(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride](/img/structure/B8054256.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8054272.png)
![tert-Butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate](/img/structure/B8054274.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054281.png)
![5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B8054284.png)
![5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile](/img/structure/B8054285.png)
![5-Cyanobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8054289.png)

![Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8054297.png)
![[(2R,3R,4R)-3-benzoyloxy-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8054309.png)

![Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8054337.png)
